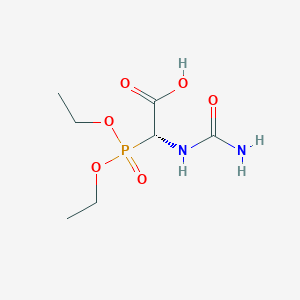
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate is a complex organic compound known for its unique structure and properties. It is a long-chain ester that finds applications in various scientific and industrial fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate typically involves esterification reactions. One common method is the reaction between 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanol and docosanoic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and acids.
Substitution: Various esters or other functionalized derivatives.
Scientific Research Applications
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its long-chain structure and hydrophobic properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrophobic chain allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
- 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyl-octan-1-ol
Uniqueness
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate stands out due to its long-chain ester structure, which imparts unique physical and chemical properties. Compared to similar compounds, it offers enhanced stability and hydrophobicity, making it suitable for applications requiring long-lasting and water-resistant materials.
Properties
CAS No. |
143151-81-9 |
|---|---|
Molecular Formula |
C40H80O2 |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl] docosanoate |
InChI |
InChI=1S/C40H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-38(41)42-34-37(36(3)33-40(7,8)9)31-30-35(2)32-39(4,5)6/h35-37H,10-34H2,1-9H3 |
InChI Key |
OOFYKXQYTJWOSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCC(C)CC(C)(C)C)C(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



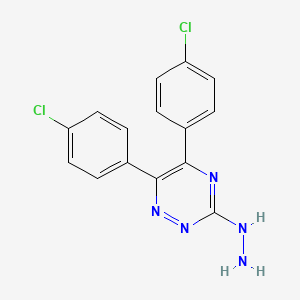
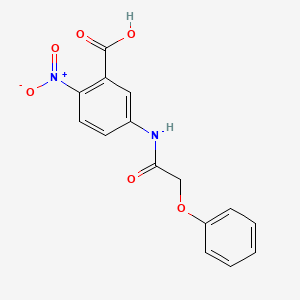
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
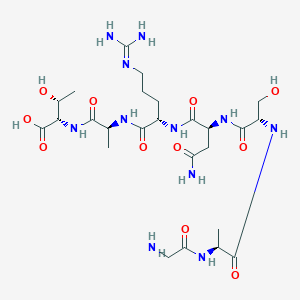
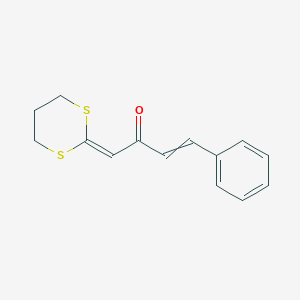
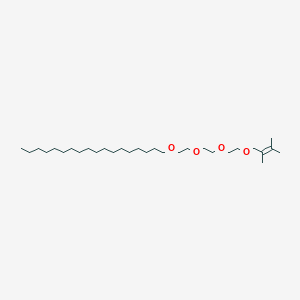
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)

![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

